![molecular formula C20H21N5O4 B2398437 3-allyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896318-80-2](/img/structure/B2398437.png)

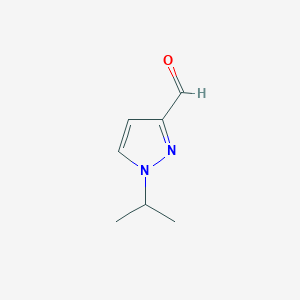

3-allyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

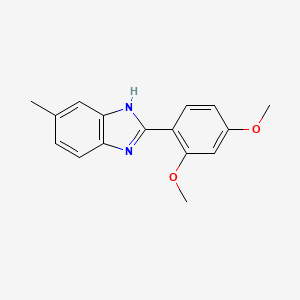

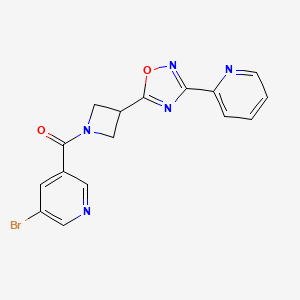

This compound is a purine derivative. Purines are biologically significant and are part of many biochemical processes in the body. They are found in DNA, RNA, and ATP .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the purine ring, followed by various substitutions to add the allyl, dimethoxyphenyl, and methyl groups .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The purine ring provides a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various substituents. For example, the allyl group could potentially undergo reactions typical of alkenes, such as addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the purine ring might increase its stability, while the various substituents could influence its solubility .Applications De Recherche Scientifique

Receptor Affinity and Biological Activity

A novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, related to the specified chemical, showed affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Compounds with a purine-2,4-dione nucleus generally had higher affinity values. Docking studies highlighted the importance of a substituent at the 7-position for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. Preliminary in vivo pharmacological studies identified potential anxiolytic and antidepressant agents (Zagórska et al., 2015).

Another study synthesized N-8-arylpiperazinylpropyl derivatives, revealing potent 5-HT(1A) receptor ligands. Preclinical studies suggested anxiolytic-like activity, with effects comparable to Diazepam and Imipramine, indicating the potential for new derivatives with anxiolytic/antidepressant activity (Zagórska et al., 2009).

Synthesis and Chemical Properties

Mesoionic purinone analogs, including imidazo[1,2-c]-pyrimidine-2,7-diones, were synthesized from 4-amino-l-methylpyrimidin-6-ones. These analogs predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions. This study provides insight into the synthesis and properties of mesoionic purinone analogs, offering potential pathways for novel compound development (Coburn & Taylor, 1982).

In another study, octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines were synthesized and evaluated for their receptor affinity and inhibitory potencies, identifying promising structures for further modification and mechanistic study (Zagórska et al., 2016).

Luminescence Sensing Applications

A study on lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate showed selective sensitivity to benzaldehyde derivatives, highlighting their potential as fluorescence sensors (Shi et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

6-(2,4-dimethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4/c1-6-9-23-18(26)16-17(22(3)20(23)27)21-19-24(16)11-12(2)25(19)14-8-7-13(28-4)10-15(14)29-5/h6-8,10-11H,1,9H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJUIWXFQNHQRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2398355.png)

![Cyclohexyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B2398361.png)

![methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate](/img/structure/B2398365.png)

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2398372.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2398373.png)

![1-[(3-methoxyphenyl)acetyl]-1H-imidazole](/img/structure/B2398374.png)

![N-(2,5-dimethoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2398376.png)